molecular formula C22H25FN2O3 B5463340 4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one

Cat. No. B5463340
M. Wt: 384.4 g/mol
InChI Key: IHCZWYUGALQQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied due to its potential therapeutic applications. This compound is known to have anxiolytic and sedative effects, and has been used in scientific research to better understand the mechanisms of action of benzodiazepines.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is similar to other benzodiazepines, in that it binds selectively to the benzodiazepine site on the GABA-A receptor. This binding enhances the affinity of GABA for the receptor, leading to increased chloride ion influx and subsequent hyperpolarization of the neuron. This hyperpolarization leads to a decrease in neuronal excitability, resulting in the anxiolytic and sedative effects of benzodiazepines.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been shown to have anxiolytic and sedative effects in animal models, similar to other benzodiazepines. This compound has also been shown to have anticonvulsant effects, and has been studied as a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for more precise studies of the effects of benzodiazepines on this receptor. However, one limitation of using 4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is its relatively low potency compared to other benzodiazepines, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies could be conducted to better understand the mechanisms of action of benzodiazepines on the GABA-A receptor, and to develop more selective compounds for this receptor.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 involves several steps, starting with the reaction of 4-fluoro-3-methoxybenzoic acid with benzylamine to form the corresponding benzylamide. This intermediate is then reacted with ethyl chloroformate to form the ethyl ester, which is subsequently reacted with 1,4-diazepane to form the final product.

Scientific Research Applications

4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been used extensively in scientific research to better understand the mechanisms of action of benzodiazepines. This compound has been shown to selectively bind to the benzodiazepine site on the GABA-A receptor, and has been used as a tool to study the effects of benzodiazepines on this receptor.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(4-fluoro-3-methoxybenzoyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-3-18-15-24(22(27)17-9-10-19(23)20(13-17)28-2)12-11-21(26)25(18)14-16-7-5-4-6-8-16/h4-10,13,18H,3,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCZWYUGALQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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